molecular formula C18H17N3O4 B2890784 1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 314026-17-0

1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2890784
CAS No.: 314026-17-0
M. Wt: 339.351
InChI Key: MSMQVNMTDNYXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that features an indole core, a furan ring, and a piperazine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactionsCommon reagents used in these steps include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[[4-(2,3-Dichlorophenyl)piperazin-1-yl]methyl]indole-2,3-dione
  • 1-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]indole-2,3-dione

Uniqueness

1-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds .

Properties

IUPAC Name

1-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16-13-4-1-2-5-14(13)21(18(16)24)12-19-7-9-20(10-8-19)17(23)15-6-3-11-25-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMQVNMTDNYXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.